molecular formula C10H10F3NO3 B8401540 Methyl 6-[(2,2,2-trifluoroethoxy)methyl]nicotinate

Methyl 6-[(2,2,2-trifluoroethoxy)methyl]nicotinate

Cat. No. B8401540
M. Wt: 249.19 g/mol
InChI Key: VDWNUJRROYYWHK-UHFFFAOYSA-N
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Patent
US09403798B2

Procedure details

To an N,N-dimethylformamide solution (10 mL) of methyl 6-(hydroxymethyl)nicotinate (500 mg, 2.99 mmol) and 2,2,2-trifluoroethyl trifluoromethanesulfonate (518 μL, 3.59 mmol), sodium hydride (179 mg, 4.49 mmol) was added at 0° C. and the resultant mixture was stirred at room temperature for 4 hours. After completion of the reaction, water was added to the reaction solution and extraction from the resultant mixture with ethyl acetate was performed. The organic layer was dried over anhydrous sodium sulfate and concentrated under reduced pressure. The obtained residue was purified by silica gel column chromatography (hexane/ethyl acetate=5/1) to obtain the title compound (171 mg, yield 23%).
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
518 μL
Type
reactant
Reaction Step One
Quantity
179 mg
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
23%

Identifiers

REACTION_CXSMILES
CN(C)C=O.[OH:6][CH2:7][C:8]1[CH:17]=[CH:16][C:11]([C:12]([O:14][CH3:15])=[O:13])=[CH:10][N:9]=1.FC(F)(F)S(O[CH2:24][C:25]([F:28])([F:27])[F:26])(=O)=O.[H-].[Na+]>C(OCC)(=O)C.O>[F:26][C:25]([F:28])([F:27])[CH2:24][O:6][CH2:7][C:8]1[CH:17]=[CH:16][C:11]([C:12]([O:14][CH3:15])=[O:13])=[CH:10][N:9]=1 |f:3.4|

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
500 mg
Type
reactant
Smiles
OCC1=NC=C(C(=O)OC)C=C1
Name
Quantity
518 μL
Type
reactant
Smiles
FC(S(=O)(=O)OCC(F)(F)F)(F)F
Name
Quantity
179 mg
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by silica gel column chromatography (hexane/ethyl acetate=5/1)

Outcomes

Product
Name
Type
product
Smiles
FC(COCC1=NC=C(C(=O)OC)C=C1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 171 mg
YIELD: PERCENTYIELD 23%
YIELD: CALCULATEDPERCENTYIELD 23%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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